amine CAS No. 83986-67-8](/img/structure/B2405615.png)
[3-(4-Methoxyphenyl)propyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(4-Methoxyphenyl)propylamine” is a chemical compound with the IUPAC name 3-(4-methoxyphenyl)-N-methyl-1-propanamine . It has a molecular weight of 179.26 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-(4-Methoxyphenyl)propylamine” is 1S/C11H17NO/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3 . This indicates that the compound has a molecular formula of C11H17NO .Physical And Chemical Properties Analysis
“3-(4-Methoxyphenyl)propylamine” is a liquid at room temperature . The predicted properties include a melting point of 47.24°C, a boiling point of approximately 274.3°C at 760 mmHg, a density of approximately 1.0 g/cm3, and a refractive index of 1.50 .Applications De Recherche Scientifique
Metabolism of Biologically Active Amines
- The compound 3-(4-Methoxyphenyl)propylamine has been explored in studies related to the metabolism of biologically active amines, particularly catechol amines, which play a significant role in the central nervous system. Research by Friedhoff and Goldstein (1962) in the Annals of the New York Academy of Sciences highlighted the metabolism pathways of catechol amines, where monoamine oxidase plays a crucial role in their degradation (Friedhoff & Goldstein, 1962).
Monoamine Oxidase Inhibition
- The compound's derivatives have shown potential as monoamine oxidase inhibitors. Ferguson and Keller (1975) in the Journal of Pharmaceutical Sciences discussed the synthesis and pharmacological testing of derivatives of 3-(4-Methoxyphenyl)propylamine, indicating their role in inhibiting monoamine oxidase and affecting biological systems (Ferguson & Keller, 1975).
Synthesis of Secondary and Tertiary Amines
- Bawa, Ahmad, and Kumar (2009) in Molbank focused on the synthesis of secondary amines, including the use of 3-(4-Methoxyphenyl)propylamine. Their research provides insights into methodologies for synthesizing biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
Inhibition of Melanin Production
- Choi et al. (2002) in the Chemical & Pharmaceutical Bulletin investigated the effects of 3-(4-Methoxyphenyl)propylamine derivatives on melanin biosynthesis. This research suggests potential applications in skin whitening agents and treatments for hyper-pigmentation (Choi et al., 2002).
Antimicrobial and Anticoccidial Activity
- Georgiadis (1976) in the Journal of Medicinal Chemistry discussed the antimicrobial and anticoccidial activities of compounds derived from 3-(4-Methoxyphenyl)propylamine. This indicates its potential in developing treatments for infections and diseases in poultry (Georgiadis, 1976).
Substance P (NK1) Receptor Antagonism
- Snider et al. (1991) in Science explored the use of 3-(4-Methoxyphenyl)propylamine derivatives as antagonists of the substance P (NK1) receptor, indicating its potential in investigating physiological properties of substance P and related diseases (Snider et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-9-3-4-10-5-7-11(13-2)8-6-10/h5-8,12H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXHHIAYNSRNOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenyl)propyl](methyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

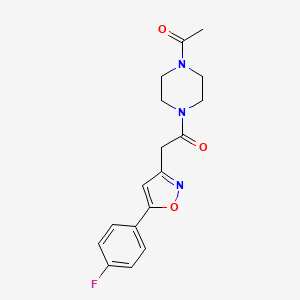

![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)
![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B2405538.png)

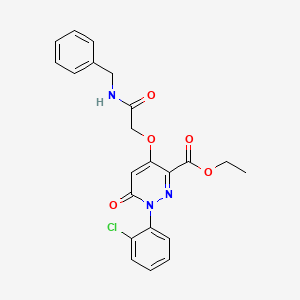
![1,6-Dimethyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2405546.png)
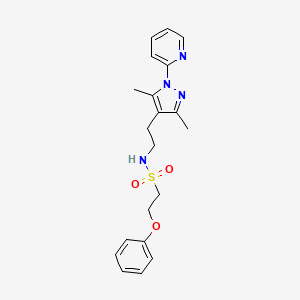

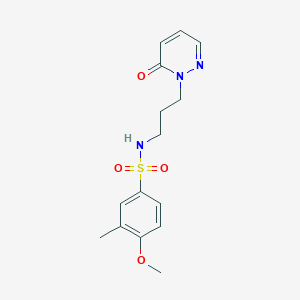
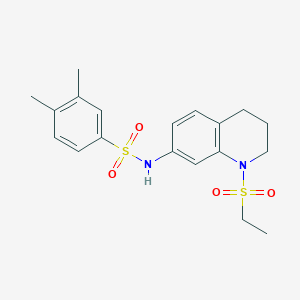

![[1-(Oxan-4-yl)cyclopropyl]methanamine](/img/structure/B2405553.png)